8-Fluoro-2-methylquinoline-6-thiol
CAS No.:
Cat. No.: VC14079187
Molecular Formula: C10H8FNS
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8FNS |
---|---|
Molecular Weight | 193.24 g/mol |
IUPAC Name | 8-fluoro-2-methylquinoline-6-thiol |
Standard InChI | InChI=1S/C10H8FNS/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,1H3 |
Standard InChI Key | RCTYIDAKXWPSSE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)S)F |
Introduction
Structural and Electronic Characteristics
Quinoline derivatives are heterocyclic aromatic systems that serve as scaffolds for numerous biologically active compounds. The substitution pattern in 8-fluoro-2-methylquinoline-6-thiol introduces distinct electronic perturbations:
-
Fluorine at position 8: The electron-withdrawing nature of fluorine enhances the electrophilicity of the quinoline ring, particularly at positions adjacent to the nitrogen atom . This substituent also improves metabolic stability in pharmaceutical contexts.
-
Methyl group at position 2: The steric bulk of the methyl group influences conformational flexibility and may direct regioselectivity in subsequent reactions .
-
Thiol group at position 6: The -SH group provides a nucleophilic site for functionalization (e.g., oxidation to disulfides or conjugation with electrophiles) and contributes to hydrogen-bonding interactions .
Computational studies on similar quinoline systems suggest that the fluorine atom induces a dipole moment of approximately , while the thiol group’s pKa is estimated to be ~8.5, making it moderately acidic under physiological conditions .
Synthetic Methodologies
Quinoline Core Formation
The quinoline backbone can be constructed via the Skraup or Friedländer annulation. For example, the Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones has been employed to generate 2-methylquinolines . Recent advances utilize Morita-Baylis-Hillman (MBH) adducts as intermediates for one-pot syntheses. In a representative protocol :
-
MBH adducts (e.g., 1a) react with thiols (e.g., benzenethiol) in tetrahydrofuran (THF) with triethylamine to form thioether intermediates.
-
Cyclization under Fe/AcOH reflux yields 2-methyl-3-(phenylthiomethyl)quinolines (4a) .
Adapting this approach, substitution with fluorine at position 8 could involve electrophilic fluorination using Selectfluor or Balz-Schiemann reactions on preformed quinolines .
Physicochemical Properties
While experimental data for 8-fluoro-2-methylquinoline-6-thiol are scarce, extrapolations from analogous compounds suggest:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 223.27 g/mol | Calculated |
Melting Point | 180–185°C (estimated) | |
Solubility | Soluble in DMSO, THF; insoluble in H2O | |
λmax (UV-Vis) | 320–340 nm |
The compound’s fluorescence properties are likely quenched by the thiol group, but fluorination may enhance photostability .
Reactivity and Functionalization
The thiol group’s reactivity enables diverse transformations:
-
Oxidation: Treatment with m-CPBA or H2O2 converts -SH to -SO3H, yielding sulfonic acid derivatives .
-
Alkylation: Reaction with alkyl halides forms thioethers (e.g., 4a in ), useful in drug conjugation.
-
Metal Coordination: The thiolate anion can bind to transition metals (e.g., Au, Pt), relevant in catalysis .
Fluorine substitution directs electrophilic attacks to positions 5 and 7, as demonstrated in halogenation studies of 6-bromo-8-fluoro-2-methylquinoline .
Biological and Pharmaceutical Applications
Quinoline-thiol hybrids exhibit notable bioactivities:
-
Antimicrobial Activity: Thiol-containing quinolines disrupt bacterial cell membranes via thiol-disulfide interchange .
-
Kinase Inhibition: The methyl and fluorine groups enhance binding to ATP pockets in kinases, as seen in NK3 receptor antagonists .
-
Prodrug Potential: The thiol group can be masked as a disulfide, enabling triggered release in reducing environments (e.g., tumors) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume